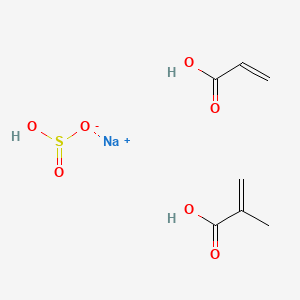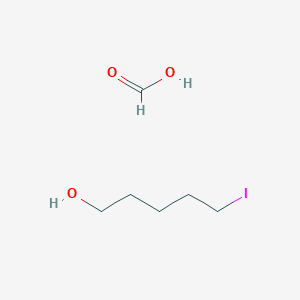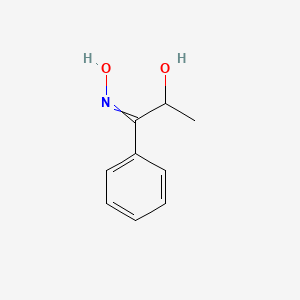![molecular formula C12H20OSSn B14364040 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol CAS No. 91509-51-2](/img/structure/B14364040.png)
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol is a chemical compound that features a thiophene ring substituted with a trimethylstannyl group and a cyclopentan-1-ol moiety
Vorbereitungsmethoden
The synthesis of 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Introduction of the Trimethylstannyl Group: The trimethylstannyl group is introduced via a stannylation reaction, often using trimethyltin chloride as the stannylating agent.
Cyclopentan-1-ol Addition: The final step involves the addition of the cyclopentan-1-ol moiety to the thiophene ring, typically through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted thiophenes and cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of semiconducting polymers and materials for organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: In the industrial sector, it is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl group can facilitate the compound’s binding to specific sites, modulating biological pathways and leading to desired outcomes. The thiophene ring’s electronic properties also play a crucial role in its activity, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol can be compared with similar compounds such as:
2,5-Bis(trimethylstannyl)thiophene: This compound features two trimethylstannyl groups on a thiophene ring and is used in similar applications, particularly in organic electronics.
Trans-1,2-bis[5-(trimethylstannyl)thiophen-2-yl]ethene: This compound has a similar structure but includes an ethene linkage, making it useful in the synthesis of conjugated polymers.
The uniqueness of this compound lies in its combination of the cyclopentan-1-ol moiety with the trimethylstannyl-substituted thiophene ring, providing distinct electronic and steric properties that can be leveraged in various research and industrial applications.
Eigenschaften
CAS-Nummer |
91509-51-2 |
|---|---|
Molekularformel |
C12H20OSSn |
Molekulargewicht |
331.06 g/mol |
IUPAC-Name |
1-(5-trimethylstannylthiophen-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H11OS.3CH3.Sn/c10-9(5-1-2-6-9)8-4-3-7-11-8;;;;/h3-4,10H,1-2,5-6H2;3*1H3; |
InChI-Schlüssel |
FQILMSMOBGYFOO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)

